Ethyl 4-(dibenzo[b,d]furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines dibenzofuran, benzimidazole, and pyrimidine moieties, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. Common synthetic methods include:
Debus-Radiszewski synthesis: This method involves the condensation of aldehydes, amines, and nitriles under acidic conditions.
Wallach synthesis: This method involves the cyclization of o-nitrobenzyl derivatives.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
Marckwald synthesis: This method involves the reaction of α-halo ketones with ammonia or amines.
Amino nitrile synthesis: This method involves the reaction of aldehydes with ammonia and cyanide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: Interacting with cellular receptors to modulate biological responses.
Inhibiting enzymes: Inhibiting key enzymes involved in various metabolic pathways.
Modulating signaling pathways: Affecting intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Ethyl 4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:
Dibenzofuran: A simpler compound with a similar dibenzofuran moiety.
Benzimidazole derivatives: Compounds with similar benzimidazole structures.
Pyrimidine derivatives: Compounds with similar pyrimidine structures.
Properties
Molecular Formula |
C26H21N3O3 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
ethyl 4-dibenzofuran-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C26H21N3O3/c1-3-31-25(30)23-15(2)27-26-28-19-9-5-6-10-20(19)29(26)24(23)16-12-13-22-18(14-16)17-8-4-7-11-21(17)32-22/h4-14,24H,3H2,1-2H3,(H,27,28) |
InChI Key |
NNZSSGZDVFWUNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC5=C(C=C4)OC6=CC=CC=C65)C |
Origin of Product |
United States |
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